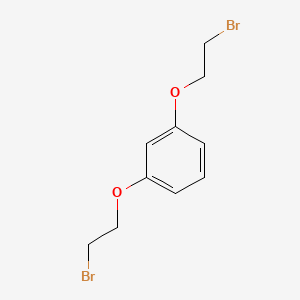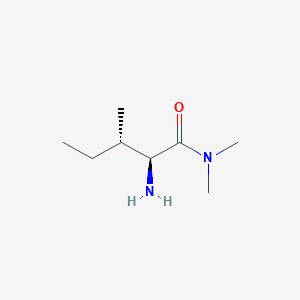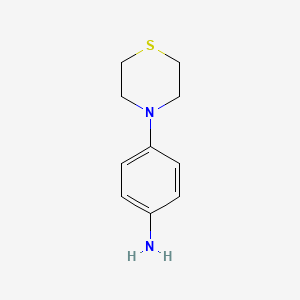
4-Thiomorpholinoanilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Thiomorpholinoaniline involves a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . The resulting compound, 4-(4-nitrophenyl)thiomorpholine, is then reduced to form 4-Thiomorpholinoaniline . This compound is a useful building block in medicinal chemistry .Molecular Structure Analysis
The crystal and molecular structures of the precursor compound, 4-(4-nitrophenyl)thiomorpholine, have been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .Chemical Reactions Analysis
The chemical reactions involving 4-Thiomorpholinoaniline primarily include its formation from the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine . This compound can then be used as a building block in amide-coupling reactions .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antidiabetika
4-Thiomorpholinoanilin: wird bei der Synthese von Antidiabetika verwendet. Seine Integration in Arzneimittelmoleküle zielt darauf ab, die Lipophilie und metabolische Stabilität zu verbessern. Der Thiomorpholin-Rest dient als metabolisch schwache Stelle, die leicht oxidiert werden kann, was möglicherweise zu Arzneimitteln mit einem günstigen pharmakokinetischen Profil führt .
Migränemittel
Im Bereich der Migränemedikamente fungiert This compound als Vorläufer für Verbindungen, die auf die pathophysiologischen Wege von Migränen abzielen. Seine strukturellen Eigenschaften tragen zur Entwicklung von Arzneimitteln bei, die Migränesymptome effektiv lindern können .
Kinase-Inhibitoren
Die Verbindung findet Anwendung bei der Herstellung von Kinase-Inhibitoren. Kinasen sind Enzyme, die eine zentrale Rolle in verschiedenen zellulären Prozessen spielen, und ihre Hemmung kann bei Erkrankungen wie Krebs therapeutisch sein. This compound bietet einen strukturellen Rahmen für die Entwicklung dieser Inhibitoren .
Reverse-Transkriptase-Inhibitoren
Im Kampf gegen Viruserkrankungen sind Reverse-Transkriptase-Inhibitoren entscheidend. This compound ist an der Synthese dieser Inhibitoren beteiligt, die bei der Behandlung von retroviralen Infektionen, einschließlich HIV, unerlässlich sind .
Antibiotika
Die strukturelle Vielseitigkeit von This compound ermöglicht es ihm, ein Vorläufer bei der Synthese von Antibiotika zu sein. Diese Mittel können bakterielle Infektionen bekämpfen, wobei die Verbindung das Potenzial hat, zur Entwicklung neuer Antibiotika-Klassen beizutragen .
Antifungalmittel
This compound: ist auch ein Baustein bei der Entwicklung von Antifungalmitteln. Seine chemische Struktur kann so angepasst werden, dass sie die Zellwände von Pilzen zerstört oder wichtige Enzyme in Pilzzellen hemmt, was einen Weg zu neuartigen Antifungaltherapien eröffnet .
Antimikobakterielle Mittel
Diese Verbindung spielt eine wichtige Rolle bei der Herstellung von antimikobakteriellen Mitteln, die zur Behandlung von Infektionen wie Tuberkulose eingesetzt werden. Der Thiomorpholinring in This compound kann modifiziert werden, um mikobakterielle Zellen selektiv anzugreifen .
Medizinische Chemieforschung
Über spezifische Arzneimittelkategorien hinaus ist This compound ein wertvolles Gut in der medizinischen Chemieforschung. Es dient als vielseitiger Baustein für die Synthese einer breiten Palette bioaktiver Moleküle und unterstützt so die Entdeckung neuer Therapeutika .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Thiomorpholinoaniline is a derivative of 4-(4-nitrophenyl)thiomorpholine . It is primarily used as a building block in medicinal chemistry . .
Mode of Action
It is known that the thiomorpholine group in the compound serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation . This suggests that the compound may interact with its targets in a lipophilic manner, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Biochemical Pathways
Given its use as a building block in medicinal chemistry, it is likely involved in various biochemical reactions depending on the specific context of its use .
Pharmacokinetics
The presence of the sulfur atom in the thiomorpholine group, which increases the lipophilicity of the compound, may enhance its bioavailability .
Biochemische Analyse
Biochemical Properties
4-Thiomorpholinoaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The sulfur atom in 4-Thiomorpholinoaniline increases its lipophilicity, making it more likely to interact with lipid membranes and membrane-bound proteins . Additionally, 4-Thiomorpholinoaniline can act as a substrate for amide-coupling reactions, which are crucial in the synthesis of various pharmaceuticals .
Cellular Effects
4-Thiomorpholinoaniline has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Thiomorpholinoaniline has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of 4-Thiomorpholinoaniline involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity. For example, 4-Thiomorpholinoaniline has been found to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiomorpholinoaniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Thiomorpholinoaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 4-Thiomorpholinoaniline has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Thiomorpholinoaniline vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its therapeutic potential . At high doses, 4-Thiomorpholinoaniline can cause adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
4-Thiomorpholinoaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Thiomorpholinoaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, which facilitate its uptake and distribution within cells . Additionally, 4-Thiomorpholinoaniline can accumulate in certain tissues, such as the liver, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 4-Thiomorpholinoaniline is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and energy production . The localization of 4-Thiomorpholinoaniline is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQMUUSQGCLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444686 | |
| Record name | 4-Thiomorpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22589-35-1 | |
| Record name | 4-Thiomorpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the crystal structure of 4-(4-nitrophenyl)thiomorpholine relevant, even though 4-thiomorpholinoaniline is the actual compound of interest in medicinal chemistry?
A1: Understanding the crystal structure of precursors like 4-(4-nitrophenyl)thiomorpholine provides valuable insights into the potential reactivity and structural features of the final compound, 4-thiomorpholinoaniline []. For example, the study found that 4-(4-nitrophenyl)thiomorpholine adopts a specific conformation in its crystal structure, influenced by weak hydrogen bonding and aromatic stacking interactions []. This information can help predict how 4-thiomorpholinoaniline might interact with other molecules, including potential drug targets.
Q2: How does the structure of 4-(4-nitrophenyl)thiomorpholine in the solid state differ from its morpholine analog?
A2: The research highlights a significant difference between the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and its morpholine counterpart. The presence of the sulfur atom in the thiomorpholine ring leads to the formation of centrosymmetric dimers through C–H···O weak hydrogen bonds, involving methylene groups adjacent to the sulfur and face-to-face aromatic stacking []. This type of interaction is absent in the morpholine analog, demonstrating how subtle changes in structure can significantly impact intermolecular interactions and solid-state packing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

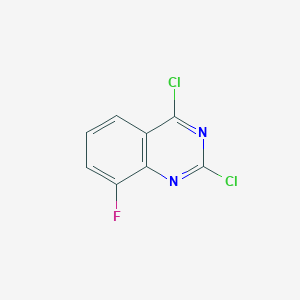
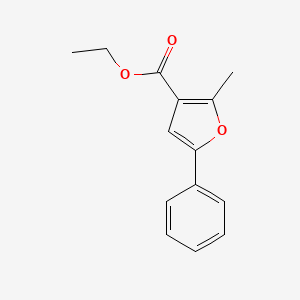
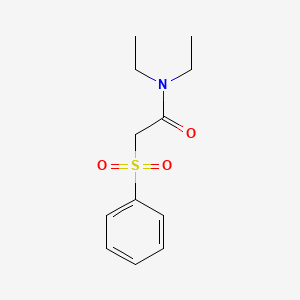
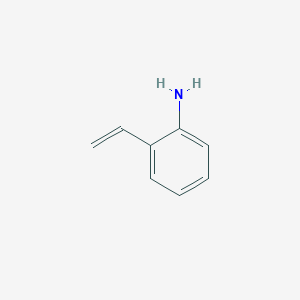
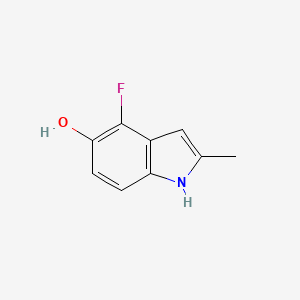
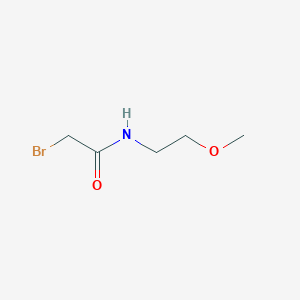
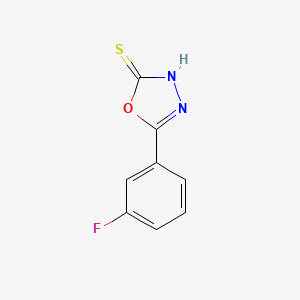
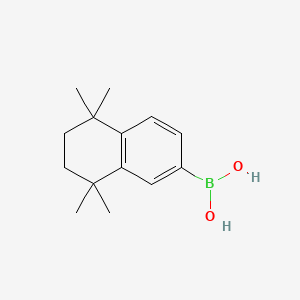
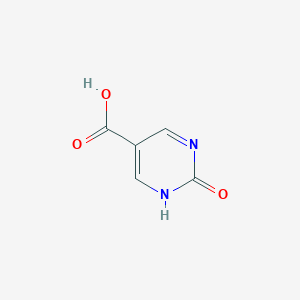
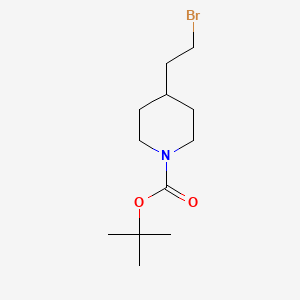
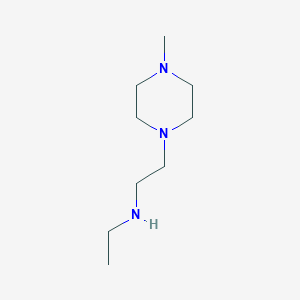
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
